2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[(4-fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c1-7-11(12(15)16)18-10(14-7)6-17-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSJYRUIRDKGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)COC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-fluorophenol with 2-chloromethyl-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to carboxylation using carbon dioxide under pressure to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiazole derivatives, including 2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. For instance, studies have shown that modifications in the thiazole ring can enhance the antimicrobial efficacy against resistant strains of bacteria .
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer potential. The compound has demonstrated cytotoxic effects on different cancer cell lines. Molecular dynamics simulations suggest that it interacts with specific proteins involved in cancer cell proliferation, leading to apoptosis . The structure-activity relationship (SAR) studies indicate that substituents on the thiazole ring significantly influence its activity against cancer cells .
Anti-inflammatory Effects
There is emerging evidence that compounds like this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases, where such compounds could serve as therapeutic agents by modulating inflammatory pathways .
Agriculture
Pesticidal Applications
The unique chemical structure of this compound positions it as a potential agrochemical. Its fluorinated phenoxy group enhances its lipophilicity, which can improve its efficacy as a pesticide. Preliminary studies suggest that this compound can effectively target specific pests while being less harmful to beneficial organisms .
Materials Science
Polymer Chemistry
In materials science, thiazole derivatives are being explored for their applications in polymer synthesis. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties. Research indicates that these compounds can act as cross-linking agents or modifiers to improve the performance characteristics of various polymers .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their biological relevance:
Physicochemical Properties
- Solubility : The carboxylic acid group at position 5 improves solubility in polar solvents, critical for oral bioavailability. Febuxostat’s isobutoxy group balances this by providing moderate hydrophobicity .
- Metabolic Stability: Fluorine substitution (as in the target compound) may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
Biological Activity
Overview
2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, which is known for its diverse biological properties, and a fluorophenoxy group that may enhance its pharmacological profile.
The compound's chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₀FNO₃S |
| Molecular Weight | 251.28 g/mol |
| CAS Number | 1530877-11-2 |
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies suggest that derivatives of thiazole compounds can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Antidiabetic Effects
A related study on thiazole derivatives indicated that compounds like 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid improved insulin sensitivity and reduced hyperlipidemia in diabetic models. The administration of these compounds led to a normalization of glucose levels and lipid profiles in streptozotocin-induced diabetic rats . This suggests that this compound may also possess similar antidiabetic properties.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to enzymes or receptors, while the thiazole ring facilitates hydrogen bonding and other interactions critical for biological activity.
Case Studies
- Antimicrobial Activity : A study focused on thiazole derivatives demonstrated their efficacy against resistant strains of bacteria. The results indicated that the presence of halogenated groups significantly enhanced antimicrobial potency compared to non-halogenated analogs .
- Antidiabetic Research : In an animal model, the administration of a thiazole derivative resulted in reduced oxidative stress markers and improved insulin sensitivity. Histopathological examinations showed restoration of pancreatic morphology in treated diabetic rats, indicating protective effects against diabetes-related damage .
Summary of Findings
The biological activity of this compound highlights its potential as a therapeutic agent in various medical applications:
| Activity | Findings |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli |
| Antidiabetic | Improves insulin sensitivity and lipid profiles |
| Mechanism of Action | Binding to specific enzymes/receptors |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid, and what are the critical reaction conditions?
- Answer : The synthesis typically involves multi-step processes. Key steps include:
- Condensation : Reacting 4-fluorophenol derivatives with a thiazole precursor (e.g., 4-methylthiazole-5-carboxylic acid) under basic conditions to form the ether linkage .
- Cyclization : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to stabilize intermediates.
- Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF or DMSO) to isolate the final product .
Critical conditions include maintaining pH 7–8 during condensation and temperatures between 60–80°C to minimize side reactions .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the thiazole ring structure (e.g., characteristic peaks at δ 7.2–7.5 ppm for aromatic protons and δ 160–170 ppm for carboxylic carbons) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm and C-F vibrations at 1100–1200 cm) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H] ion matching theoretical mass) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state studies .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Answer : The compound exhibits limited solubility in water but dissolves well in polar aprotic solvents like DMF and DMSO due to its carboxylic acid and aromatic moieties. Moderate solubility is observed in ethanol and acetone, while it is poorly soluble in non-polar solvents like hexane .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
- Answer : Yield optimization requires:
- Design of Experiments (DOE) : Systematic variation of parameters (e.g., temperature, molar ratios, catalyst loading) to identify optimal conditions. For example, increasing the equivalence of 4-fluorophenol derivatives from 1.2 to 1.5 improves coupling efficiency .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may enhance cyclization steps .
- In Situ Monitoring : Techniques like HPLC or TLC track intermediate formation to minimize byproducts .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
- Answer : Discrepancies often arise from:
- Tautomerism : Thiazole rings can exhibit keto-enol tautomerism, altering NMR peak positions. X-ray data provides definitive structural confirmation .
- Solvent Effects : NMR chemical shifts vary with solvent polarity. Compare spectra in deuterated DMSO vs. CDCl to assess solvent-induced shifts .
- Dynamic Processes : Variable-temperature NMR (e.g., 25°C to 60°C) identifies conformational flexibility affecting spectral resolution .
Q. What strategies are used to explore structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Answer : SAR studies focus on:
- Substituent Modification : Replacing the 4-fluorophenoxy group with other halogens (Cl, Br) or electron-withdrawing groups to assess bioactivity changes .
- Bioisosterism : Swapping the thiazole ring with oxazole or imidazole to evaluate pharmacokinetic properties .
- In Silico Modeling : Docking studies predict binding affinities to target proteins (e.g., kinase inhibitors) using software like AutoDock .
- In Vitro Assays : Testing cytotoxicity (e.g., IC in cancer cell lines) and enzyme inhibition (e.g., COX-2) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
